2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one
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Overview
Description
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a phthalazinone core linked to a dihydroisoquinoline moiety through an oxoethyl bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline , which is known to interact with various biological targets.
Mode of Action
It is known that 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile, a related compound, readily reacts with acyl iso(thio)cyanates, affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 6,7-dimethoxy-3,4-dihydroisoquinoline , it may potentially influence similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the phthalazinone core.
Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents on the molecule.
Uniqueness
The uniqueness of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dihydroisoquinoline and phthalazinone moieties allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-9-14-7-8-23(12-16(14)10-19(18)28-2)20(25)13-24-21(26)17-6-4-3-5-15(17)11-22-24/h3-6,9-11H,7-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNRONWNASMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4C=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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